molecular formula C10H12N2O4 B2835182 methyl N-[3-(methoxycarbonylamino)phenyl]carbamate CAS No. 4930-04-5

methyl N-[3-(methoxycarbonylamino)phenyl]carbamate

Cat. No. B2835182
CAS RN: 4930-04-5
M. Wt: 224.216
InChI Key: BQFREXSKWBUSAP-UHFFFAOYSA-N
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Description

“Methyl N-[3-(methoxycarbonylamino)phenyl]carbamate” is a chemical compound with the CAS Number: 4930-04-5 . Its IUPAC name is dimethyl 1,3-phenylenedicarbamate .


Molecular Structure Analysis

The molecular structure of “methyl N-[3-(methoxycarbonylamino)phenyl]carbamate” can be represented by the InChI code: 1S/C10H12N2O4/c1-15-9(13)11-7-4-3-5-8(6-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) .


Physical And Chemical Properties Analysis

The molecular weight of “methyl N-[3-(methoxycarbonylamino)phenyl]carbamate” is 224.22 . It has a melting point of 156-157 degrees Celsius .

Scientific Research Applications

On-column Derivatization in Chromatography

A study by Ogierman (1983) demonstrated the on-column derivatization of carbamate herbicides, including phenmedipham and desmedipham, using N,N,N-trimethylanilinium hydroxide in gas chromatography. This process yielded N-methylated 3-methoxyphenylcarbamates with enhanced chromatographic properties, allowing for rapid qualitative and quantitative analysis without side-chain decomposition. This method's efficiency in derivatization underscores the potential of methyl N-[3-(methoxycarbonylamino)phenyl]carbamate derivatives in analytical chemistry applications (Ogierman, 1983).

Non-phosgene Synthesis Routes

Gao et al. (2007) explored a non-phosgene route for synthesizing methyl N-phenyl carbamate from dimethyl carbonate and N,N′-diphenyl urea under mild conditions. The study identified sodium methoxide as an effective catalyst, highlighting a safer and environmentally friendly alternative to traditional phosgene-based synthesis routes. This research opens up new possibilities for synthesizing carbamate compounds, including methyl N-[3-(methoxycarbonylamino)phenyl]carbamate, in a sustainable manner (Gao et al., 2007).

Structural Analysis

Boubekeur et al. (1991) conducted a structural analysis of N-methoxycarbonylamino-3,4-bis(4-nitrophenyl)maleimide, providing insights into the molecular configuration and bonding characteristics of similar carbamate compounds. The study found that the methoxycarbonylamino group is nearly perpendicular to the maleimide ring, which could influence the reactivity and potential applications of related carbamate compounds in materials science and molecular design (Boubekeur et al., 1991).

Organic Synthesis and Catalysis

Research by Velikorodov et al. (2017) on the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group demonstrated the reactivity of acetophenones with phenylglycine in the presence of iodine and sulfanilic acid. This study sheds light on the synthetic utility of carbamate groups in constructing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Velikorodov et al., 2017).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

methyl N-[3-(methoxycarbonylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)11-7-4-3-5-8(6-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFREXSKWBUSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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